molecular formula C22H22N8 B3139036 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene CAS No. 475094-90-7

1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene

Cat. No.: B3139036
CAS No.: 475094-90-7
M. Wt: 398.5 g/mol
InChI Key: YSFJZLVJLAOPGF-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is a complex organic compound with the molecular formula C22H22N8. It is characterized by a benzene ring substituted with four imidazole groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of bromine atoms with imidazole groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal centers can facilitate chemical reactions by providing active sites for substrate binding and transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is unique due to its four imidazole groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers with diverse applications in catalysis, gas storage, and advanced materials .

Properties

IUPAC Name

1-[[2,4,5-tris(imidazol-1-ylmethyl)phenyl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c1-5-27(15-23-1)11-19-9-21(13-29-7-3-25-17-29)22(14-30-8-4-26-18-30)10-20(19)12-28-6-2-24-16-28/h1-10,15-18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJZLVJLAOPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC(=C(C=C2CN3C=CN=C3)CN4C=CN=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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